His-Asp
Description
Fundamental Role of Dipeptides in Biological Processes
Dipeptides, the simplest peptide molecules consisting of two amino acids, are far more than mere intermediates in protein breakdown. hmdb.cadergipark.org.tr They are active participants in a wide array of biological processes. dergipark.org.tr Dipeptides can function as signaling molecules, influencing cellular communication and physiological responses such as blood pressure regulation and immune function. ontosight.ai They also play a role in nutrient absorption and can serve as substrates or inhibitors for various enzymes, thereby modulating metabolic pathways. dergipark.org.trontosight.ai Some dipeptides exhibit antioxidant properties, protecting cells from oxidative stress. ontosight.ai Furthermore, their simple structure, low cost of synthesis, and biocompatibility have made them attractive building blocks in the development of self-assembling nanomaterials for biomedical applications like drug delivery and tissue engineering. dergipark.org.tr In plants, dipeptides are involved in nitrogen reallocation and are increasingly recognized for their regulatory functions. nsf.gov
Overview of Histidyl-Aspartic Acid as a Constituent Motif in Peptides and Proteins
The true significance of the Histidyl-Aspartic acid combination is most evident when it appears as a recurring motif within the structure of peptides and proteins. This "His-Asp" dyad is a cornerstone of the catalytic and structural integrity of many enzymes and other functional proteins. The unique properties of the imidazole (B134444) side chain of histidine and the acidic side chain of aspartic acid allow them to work in concert to perform specific biochemical tasks. nih.govmdpi.com
The Histidine-Aspartate motif is a key feature in the active sites of a vast and diverse group of enzymes known as the HD-domain superfamily. mdpi.com These metalloproteins are found across all domains of life and are involved in critical processes such as nucleic acid metabolism, immune response, and signal transduction. mdpi.com In these enzymes, the histidine and aspartate residues typically coordinate with metal ions, forming a catalytic center that can perform a variety of chemical reactions, including hydrolysis and oxygenation. mdpi.com
Historical Context of Histidine-Aspartate Motif Research in Enzymology and Peptide Science
The study of the Histidine-Aspartate motif is deeply intertwined with the history of enzymology. A pivotal discovery was the elucidation of the "catalytic triad" in serine proteases like chymotrypsin. wikipedia.orgnumberanalytics.com In this classic example, a serine residue acts as the nucleophile, but its reactivity is dramatically enhanced by a nearby histidine, which in turn is precisely oriented and influenced by an aspartate residue. nih.govwikipedia.org The aspartate hydrogen-bonds to the histidine, increasing the basicity of histidine's imidazole ring and enabling it to abstract a proton from the serine's hydroxyl group. wikipedia.org This charge-relay network activates the serine for its catalytic role.
This fundamental principle of the this compound couple working together to facilitate catalysis has been found to be a case of convergent evolution, appearing independently in numerous different enzyme families. wikipedia.org This underscores the chemical efficiency and versatility of this particular amino acid pairing. Research has expanded from proteases to include a wide range of other enzymes, revealing the widespread importance of the Histidine-Aspartate motif in biochemical reactions. mdpi.comnumberanalytics.com The study of this motif continues to be a vibrant area of research, providing insights into enzyme mechanisms and inspiring the design of novel catalysts. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O5/c11-6(1-5-3-12-4-13-5)9(17)14-7(10(18)19)2-8(15)16/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,17)(H,15,16)(H,18,19)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCTVRUPVLZSPG-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Histidylaspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028881 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
41658-60-0 | |
| Record name | Histidylaspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028881 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Analytical and Characterization Methodologies for Histidyl Aspartic Acid
Chromatographic Techniques for Purity and Compositional Analysis
Chromatographic methods are fundamental in the analysis of peptides, enabling the separation of the target compound from impurities and the determination of its constituent amino acids.
High-Performance Liquid Chromatography (HPLC) for Peptide Separation and Purification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of H-His-Asp-OH and for its purification. oxfordglobal.com Reversed-phase HPLC (RP-HPLC) is the most commonly used chromatographic method for this purpose. mdpi.com In RP-HPLC, the peptide is dissolved in a polar mobile phase and passed through a column containing a nonpolar stationary phase. By gradually increasing the concentration of an organic solvent in the mobile phase, peptides are eluted based on their hydrophobicity.
A typical RP-HPLC analysis of H-His-Asp-OH would yield a chromatogram with a major peak corresponding to the dipeptide. The purity is determined by integrating the area of this peak relative to the total area of all peaks in the chromatogram. A purity of ≥98% is often required for research applications. novoprolabs.com The retention time of the H-His-Asp-OH peak is a characteristic feature under specific chromatographic conditions, but it is not sufficient for absolute identification. Therefore, HPLC is often coupled with other detection methods, such as mass spectrometry, for unambiguous identification. oxfordglobal.com
Table 1: Typical Parameters for HPLC Analysis of H-His-Asp-OH
| Parameter | Typical Value/Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Linear gradient of Mobile Phase B |
| Detection | UV absorbance at 214 nm or 280 nm |
| Flow Rate | 1.0 mL/min |
Assessment of Amino Acid Composition via Hydrolysis and Derivatization
To confirm the amino acid composition of the dipeptide, the peptide bonds are first broken through hydrolysis, typically using 6N HCl at 110°C for 24 hours. nqacdublin.comnasa.gov This process releases the individual constituent amino acids, histidine and aspartic acid. It is important to note that during acid hydrolysis, asparagine, if present, would be converted to aspartic acid. tamu.edudiva-portal.org
Since amino acids generally lack a strong chromophore for UV detection, they are derivatized prior to or after chromatographic separation. jasco-global.com Pre-column derivatization is a common approach where the amino acids are reacted with a reagent to form derivatives that can be readily detected. jasco-global.com Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and phenylisothiocyanate (PITC). jasco-global.combevital.no The resulting derivatized amino acids are then separated and quantified by HPLC, confirming the 1:1 molar ratio of histidine and aspartic acid in the original dipeptide. tamu.edujasco-global.com
Spectroscopic and Mass Spectrometric Characterization
Spectroscopic and mass spectrometric techniques provide detailed information about the molecular weight, sequence, and secondary structure of H-His-Asp-OH.
Mass Spectrometry for Molecular Weight and Sequence Verification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of H-His-Asp-OH and to confirm its amino acid sequence. vwr.com For a dipeptide, the sequence is straightforward, but MS provides definitive confirmation.
In electrospray ionization mass spectrometry (ESI-MS), the peptide is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. libretexts.org This allows for the precise determination of the molecular weight of the peptide. The theoretical molecular weight of H-His-Asp-OH is 270.24 g/mol . novoprolabs.combiosynth.com
Tandem mass spectrometry (MS/MS) is used for sequence verification. wikipedia.org In this technique, the parent ion of the peptide is selected and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides information about the amino acid sequence. lcms.cz
Table 2: Key Mass Spectrometry Data for H-His-Asp-OH
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₄N₄O₅ | novoprolabs.combiosynth.com |
| Monoisotopic Mass | 270.0964 Da | Calculated from residue masses matrixscience.combioinfor.com |
| Average Mass | 270.24 g/mol | novoprolabs.combiosynth.com |
| Theoretical pI | 4.92 | novoprolabs.com |
Circular Dichroism for Conformational Analysis
Circular dichroism (CD) spectroscopy is a technique used to investigate the secondary structure of peptides and proteins in solution. lew.ro It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. cambridge.org The peptide bond is a primary chromophore in the far-UV region (180-240 nm), and its arrangement in regular secondary structures like α-helices and β-sheets gives rise to characteristic CD spectra. creative-proteomics.commit.edu
Advanced Techniques for Isomer Differentiation
A significant analytical challenge in peptide chemistry is the differentiation of isomers, which have the same mass but different structural arrangements. nih.gov For H-His-Asp-OH, this includes distinguishing it from its isomer H-Asp-His-OH and differentiating between L- and D-amino acid forms. Furthermore, aspartic acid can isomerize to isoaspartic acid (isoAsp) through the formation of a succinimide (B58015) intermediate. bu.eduki.se
Advanced analytical techniques are required to differentiate these isomers:
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions in the gas phase based on their size, shape, and charge. oxfordglobal.comnsf.gov Isomers often have different three-dimensional structures, leading to different drift times in the ion mobility cell, allowing for their separation and subsequent analysis by mass spectrometry. oxfordglobal.com
Tandem Mass Spectrometry (MS/MS): While standard MS may not distinguish isomers, specific fragmentation patterns in MS/MS can be indicative of a particular isomer. nih.govnih.gov For example, the fragmentation of peptides containing isoaspartate can produce characteristic ions that differentiate it from the normal aspartate-containing peptide. bu.eduacs.org
Chiral Chromatography: To differentiate between peptides containing L- and D-amino acids, chiral chromatography is employed. This uses a chiral stationary phase that interacts differently with the enantiomers, leading to their separation. mdpi.com Alternatively, derivatization with a chiral reagent can create diastereomers that can be separated on a standard achiral column. nih.gov
Enzymatic Digestion: Specific proteases can be used to differentiate isomers. For instance, the endoprotease Asp-N selectively cleaves the peptide bond N-terminal to aspartic acid but not isoaspartic acid, allowing for the identification and enrichment of isoaspartyl peptides. acs.org
These advanced methods are crucial for ensuring the precise chemical identity and isomeric purity of H-His-Asp-OH, which is essential for its application in further research.
Ion Mobility-Mass Spectrometry for Aspartic Acid Isomer Localization
The differentiation of structural isomers is a significant challenge in analytical chemistry, as standard mass spectrometry (MS) cannot distinguish between compounds that have identical masses. This is particularly relevant for the dipeptide Histidyl-Aspartic Acid (H-His-Asp-OH), which can exist in isomeric forms, most notably involving the aspartic acid residue. Spontaneous, non-enzymatic rearrangement of the native L-aspartic acid (Asp), which is linked via its α-carboxyl group, can lead to the formation of L-isoaspartic acid (isoAsp). In the isoAsp form, the peptide bond involves the β-carboxyl group of the aspartic acid side chain, introducing an extra methylene (B1212753) group into the peptide backbone. nih.govresearchgate.net This subtle structural change can be difficult to detect but is crucial for characterization, as such modifications can alter the biological and chemical properties of a peptide.
Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique for the gas-phase separation and characterization of such isomers. acs.orgnih.gov IM-MS adds a dimension of separation based on the size, shape, and charge of an ion. researchgate.net Ions are guided through a drift tube filled with a neutral buffer gas (e.g., nitrogen) by a weak electric field. Their velocity, and thus their drift time, depends on their rotationally averaged collision cross-section (CCS)—a value that reflects the ion's three-dimensional shape. researchgate.nettandfonline.com Isomers with different conformations will have distinct CCS values, allowing them to be separated in the ion mobility cell before they are analyzed by the mass spectrometer. lcms.cz
Detailed Research Findings
While specific IM-MS data for the H-His-Asp-OH dipeptide is not extensively documented in the cited literature, research on other short peptides provides a clear illustration of the methodology's effectiveness. A key challenge in separating peptide isomers like Asp and isoAsp is that their CCS values can be very similar, often differing by only a small percentage. nih.gov
Advanced IM-MS technologies, such as cyclic ion mobility spectrometry (cIMS), have been developed to enhance resolving power. acs.orgacs.org A cIMS instrument allows ions to traverse the ion mobility separation path multiple times, effectively increasing the path length and enabling the separation of species with very small mobility differences. lcms.cz For instance, in a study on beta-amyloid peptide isomers, a single pass through the mobility cell was insufficient for separation, but baseline resolution was achieved after 15-20 passes. lcms.cz
A study by May and colleagues using high-resolution demultiplexing (HRdm) drift tube ion mobility spectrometry (DTIMS) provides specific data on the separation of a tetrapeptide isomer pair, A(D)LGK and A(isoD)LGK. nih.gov The study measured the CCS values for the deprotonated ions of both isomers, demonstrating a clear, measurable difference.
The findings showed that the deprotonated A(D)LGK ion had a CCS of 217.0 Ų, while the A(isoD)LGK isomer had a CCS of 220.3 Ų. nih.gov This represents a relative difference of 1.5%, which, while small, is sufficient for separation using high-resolution ion mobility techniques. nih.gov The study also explored the utility of different ion types, noting that forming sodium adducts ([M+Na]⁺) can sometimes enhance the separation between isomers compared to their protonated ([M+H]⁺) or deprotonated ([M-H]⁻) forms. nih.gov
The combination of ion mobility separation with tandem mass spectrometry (MS/MS) is particularly powerful for localizing the isomeric residue. By first separating the Asp and isoAsp-containing peptides with IM, subsequent collision-induced dissociation (CID) can be performed on each isomer individually. This yields cleaner fragmentation spectra, free from the chimeric interference that would occur if the unseparated mixture were fragmented, thus enabling unambiguous confirmation of the modification's site. acs.orglcms.cz
Interactive Data Table: CCS Values for Isomeric Peptides
The following table presents the experimental collision cross-section (CCS) values for the isomeric tetrapeptides A(D)LGK and A(isoD)LGK, as determined by drift tube ion mobility spectrometry (DTIMS). nih.gov
| Peptide Isomer | Ion Type | Collision Cross-Section (CCS) in Ų | Relative Difference (%) |
| A(D)LGK | [M-H]⁻ | 217.0 | 1.5% |
| A(isoD)LGK | [M-H]⁻ | 220.3 |
Structural and Conformational Dynamics of Histidyl Aspartic Acid Motifs
Investigation of H-HIS-ASP-OH Conformation in Aqueous and Non-Aqueous Environments
The conformation of peptides is profoundly influenced by the surrounding solvent. In aqueous solutions, proteins and peptides generally exhibit greater conformational flexibility compared to non-aqueous environments. lsbu.ac.uk Water molecules form a hydration layer that is essential for the dynamic ensemble of conformations and biological activity. lsbu.ac.uk The interaction with water governs the folding, structure, and stability of proteins. lsbu.ac.uk
For the H-His-Asp-OH motif, the properties of its constituent amino acids are significantly affected by the solvent. In the gas phase, aspartic acid exists in a neutral form, whereas in an aqueous solution, it adopts a zwitterionic form where the acidic proton from the carboxyl group moves to the amino group. aip.org This fundamental difference in charge distribution dictates the potential for intramolecular and intermolecular interactions.
Molecular dynamics simulations show that in aqueous solutions, the active sites of enzymes containing His-Asp motifs are well-hydrated, which is crucial for function. nih.gov When transferred to non-aqueous (organic) solvents, this hydration water is stripped away to varying degrees depending on the solvent's polarity. nih.gov This can lead to reduced flexibility in the peptide backbone and side chains, as favorable hydrogen bond formation that occurs readily in water is not observed to the same extent in organic solvents. nih.gov
| Amino Acid | Environment | Dominant Ionization State | Key Conformational Features | Reference |
|---|---|---|---|---|
| Aspartic Acid | Aqueous Solution | Zwitterionic (COO-, NH3+) | Side chain can occupy both trans and gauche conformers; stabilized by hydration. | aip.orgnih.gov |
| Aspartic Acid | Gas Phase / Non-Aqueous | Neutral (COOH, NH2) | Tends to adopt a single, more rigid conformer in the absence of hydration. | aip.orgnih.gov |
| Histidine | Aqueous Solution (pH dependent) | Cationic (protonated imidazole) or Neutral | Flexible side chain; protonation state of imidazole (B134444) ring (pKa ≈ 6.0) influences local interactions. | frontiersin.org |
| Peptide Motif | Aqueous Solution | Flexible | Enzyme surface and active sites are well-hydrated; significant fluctuations in H-bond distances indicate flexibility. | nih.gov |
| Peptide Motif | Non-Aqueous (Organic Solvents) | More Rigid | Hydration water is removed; hydrogen bond formation is less extensive, leading to reduced flexibility. | nih.gov |
Influence of Histidine-Aspartate Spacing on Peptide Secondary Structure and Stability (e.g., Alpha-Helix Propensity)
The relative positioning of histidine and aspartate residues within a peptide sequence is a critical determinant of secondary structure, particularly the stability of α-helices. The ability of their side chains to form stabilizing interactions such as ion pairs and hydrogen bonds is highly dependent on their spacing.
A seminal study using alanine-based peptides systematically investigated the effect of this compound spacing on helix stability by placing the pair at (i, i+3), (i, i+4), and (i, i+5) positions. The results demonstrated that significant side-chain interactions that stabilize the helix occur with (i, i+3) and (i, i+4) spacings, but only in the this compound orientation and not the reverse (Asp-His). nih.gov The (i, i+5) spacing served as a reference peptide with minimal side-chain interaction. nih.gov The (i, i+4) spacing is ideal for forming a salt bridge or hydrogen bond on the same face of an α-helix, thereby enhancing its stability. Both the charged (Asp-) and uncharged (Asp0) forms of aspartic acid are otherwise considered strong helix breakers. nih.gov
| Residue Pair Orientation | Spacing | Observed Interaction | Effect on Helix Stability | Reference |
|---|---|---|---|---|
| This compound | i, i+3 | Side-chain interaction detected | Stabilizing | nih.gov |
| This compound | i, i+4 | Strong side-chain interaction detected | Strongly stabilizing | nih.gov |
| This compound | i, i+5 | Minimal interaction (reference) | Baseline | nih.gov |
| Asp-His | i, i+3 | No significant interaction | No additional stability | nih.gov |
| Asp-His | i, i+4 | No significant interaction | No additional stability | nih.gov |
pH-Dependent Conformational Transitions in Histidyl-Aspartic Acid Containing Peptides
The conformation of peptides containing the this compound motif is highly sensitive to pH due to the ionizable side chains of both residues. The imidazole ring of histidine has a pKa of approximately 6.0, allowing it to act as a hydrogen bond donor or acceptor near physiological pH. frontiersin.org The side-chain carboxyl group of aspartic acid has a pKa around 3.9. Consequently, changes in pH alter the protonation states of these residues, directly impacting the electrostatic interactions between them and with other parts of the peptide.
Studies have shown that the stabilizing interactions between histidine and aspartate are pH-dependent. nih.gov At pH 5.5, where histidine is partially protonated and aspartate is deprotonated, strong ion-pair interactions are observed for the (i, i+3) and (i, i+4) spacings. nih.gov However, at extreme pH values, charged hydrogen bonds become dominant. For instance, a strong hydrogen bond is formed at pH 2 in the (i, i+4) this compound peptide, while the (i, i+3) peptide forms a strong hydrogen bond at pH 8.5. nih.gov These specific, pH-triggered interactions can induce significant conformational transitions. For example, in the protein cystatin C, a pH-dependent conformational change linked to a this compound pair was observed, with a pKa for the transition shifting from 3.2 to 4.1 depending on ionic strength. nih.gov This highlights how pH can act as a switch to modulate the structure and, consequently, the function of peptides and proteins. acs.orgulisboa.pt
| Spacing | pH Condition | Dominant Interaction Type | Relative Strength | Reference |
|---|---|---|---|---|
| i, i+4 | pH 2.0 | Charged Hydrogen Bond | Strong | nih.gov |
| i, i+3 | pH 5.5 | Ion-Pair Interaction | Strong | nih.gov |
| i, i+4 | pH 5.5 | Ion-Pair Interaction | Strong | nih.gov |
| i, i+3 | pH 8.5 | Charged Hydrogen Bond | Strong | nih.gov |
| i, i+4 | pH 8.5 | - | Interaction is not strong. | nih.gov |
Molecular Interactions of Histidyl Aspartic Acid
Non-Covalent Interactions between Histidine and Aspartate Residues
Non-covalent interactions are crucial for the three-dimensional structure and function of proteins. basicmedicalkey.com In the context of the His-Asp dipeptide, these interactions are primarily electrostatic in nature, involving the charged side chains of histidine and aspartic acid.
Analysis of Ion-Pair and Charged Hydrogen-Bond Interactions
Studies on alanine-based peptides have revealed that the interaction between histidine and aspartate is pH-dependent. nih.govacs.org At a pH of 5.5, strong ion-pair interactions are observed. nih.govacs.org However, at extreme pH values, charged hydrogen-bond interactions become prominent and are nearly as strong as the ion-pair interactions. nih.govacs.org A hydrogen bond is a non-covalent interaction between a slightly positive hydrogen atom on an electronegative atom and a slightly negative electronegative atom on another molecule. libretexts.org
The strength and nature of these interactions are also dependent on the spacing and orientation of the residues within a peptide chain. nih.govacs.orgacs.org For instance, a strong charged hydrogen bond is formed when the spacing is (i, i+4) at pH 2, while at pH 8.5, this occurs at an (i, i+3) spacing, but only in the this compound orientation. nih.govacs.orgacs.org These specific geometries are influenced by the preferred rotational angles (rotamers) of the side chains. acs.org It has been noted that these ion-pair interactions are not easily disrupted by high salt concentrations, suggesting that hydrogen bonds contribute significantly to their strength. nih.govacs.org
| Interaction Type | Condition | Spacing | Observation |
| Ion-Pair | pH 5.5 | (i, i+3), (i, i+4) | Strong interaction observed. nih.govacs.org |
| Charged Hydrogen-Bond | pH 2 | (i, i+4) | Strong hydrogen bond forms. nih.govacs.orgacs.org |
| Charged Hydrogen-Bond | pH 8.5 | (i, i+3) | Strong hydrogen bond forms. nih.govacs.orgacs.org |
Role of Histidine-Aspartate in Stabilizing Peptide Helices
The formation of ion pairs and charged hydrogen bonds between histidine and aspartate residues plays a significant role in stabilizing peptide helices, particularly the α-helix. pnas.org The α-helix is a common secondary structure in proteins, characterized by a helical arrangement of the polypeptide chain stabilized by hydrogen bonds. libretexts.org
Research has demonstrated that placing a this compound pair with specific spacing, such as (i, i+3) or (i, i+4), within an alanine-based peptide enhances its helical content. nih.govacs.org The stabilizing effect is measured by the increase in helix content compared to a reference peptide where such an interaction is absent. nih.govacs.org The interaction is most effective in the this compound orientation, as opposed to the Asp-His orientation. nih.govacs.orgacs.org This stabilization arises from the favorable electrostatic interactions that hold the peptide backbone in a helical conformation. The ability of aspartate to act as an N-terminal "capping" residue, forming a hydrogen bond with an exposed backbone NH group, further contributes to helix stability. pnas.org
Histidyl-Aspartic Acid in Supramolecular Assembly
Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. frontiersin.org Peptides, including those containing this compound sequences, are known to self-assemble into a variety of nanostructures. mdpi.com
Modulatory Role in Peptide Nanomaterial Assembly
The presence of histidine and aspartic acid residues can significantly modulate the self-assembly of peptides into nanomaterials. Histidine, in particular, has been shown to influence the aggregation of peptides like Fmoc-diphenylalanine from nanorods into nanofilaments. nih.gov This modulation is driven by electrostatic interactions and hydrogen bonding, which lead to a rearrangement of the β-sheet structure within the assembly. nih.gov
Formation of Ordered Supramolecular Structures
Peptides containing histidine and aspartic acid can form highly ordered supramolecular structures such as nanotubes and nanofibers. acs.orgacs.org These assemblies are typically stabilized by a network of hydrogen bonds, creating β-sheet-like structures that stack upon one another. nih.gov In cyclic peptides, for example, the peptide rings can arrange into continuous nanotubes with extensive hydrogen-bonding interactions between adjacent peptides. acs.org
Interactions with Metal Ions and Other Small Molecules
The side chains of histidine and aspartic acid are also capable of coordinating with metal ions and interacting with other small molecules, which is a key aspect of their function in many biological systems. mdpi.comnih.gov
The imidazole (B134444) group of histidine and the carboxyl group of aspartic acid are excellent ligands for a variety of metal ions. mdpi.comnih.gov Histidine is known to be a particularly versatile coordinating ligand for metal cations such as Zn²⁺ and Cu²⁺. nih.gov The interaction with metal ions can be influenced by pH, as the protonation state of the side chains affects their coordinating ability. mdpi.com For instance, at neutral to alkaline pH, deprotonated aspartate and histidine residues exhibit increased electrostatic attraction and form stronger complexes with metal ions. mdpi.com In ternary systems containing Cu(II) ions, aspartic acid, and a nucleotide like cytidine-5'-monophosphate, the coordination of the metal ion is pH-dependent, with the carboxyl groups of aspartic acid being involved in metallation. nih.gov Rhenium complexes have also been shown to interact with histidine and aspartic acid residues in proteins. researchgate.net
The interaction of H-His-Asp-OH with other small molecules is also of interest. For example, the study of interactions with molecules like morphine has shown the formation of hydrogen bonds between the drug and amino acid residues such as histidine and aspartate in receptor binding sites. jksus.org Furthermore, the fundamental principles of these interactions are being used to design small molecules that can mimic the side chain functionalities of peptides to target protein-protein interactions. nih.govmdpi.com
| Interacting Species | Key Residue(s) | Type of Interaction | Significance |
| Metal Ions (e.g., Zn²⁺, Cu²⁺) | Histidine, Aspartic Acid | Coordination Bonds | Enzyme function, protein structure stabilization. mdpi.comnih.gov |
| Rhenium Complexes | Histidine, Aspartic Acid | Coordination | Potential for therapeutic applications. researchgate.net |
| Small Organic Molecules (e.g., Morphine) | Histidine, Aspartic Acid | Hydrogen Bonding | Receptor binding and drug action. jksus.org |
| Nucleotides (e.g., CMP) | Aspartic Acid | Non-covalent Interactions | Influence of metal ions on biomolecular interactions. nih.gov |
Computational Studies and Theoretical Modeling of Histidyl Aspartic Acid Systems
Molecular Dynamics Simulations of Histidyl-Aspartic Acid Conformational Landscapes
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscapes of peptides by simulating the atomic motions over time. For systems like H-His-Asp-OH, MD simulations reveal the accessible conformations and the transitions between them in various environments.
Detailed research findings from large-scale simulations of dipeptides in explicit solvent show that the conformational preferences are influenced by the constituent amino acids and their immediate neighbors. nih.gov Simulations using force fields like Amber ff99SB-ildn-nmr have been employed to model all possible two-residue peptides, providing a comprehensive view of their conformational behavior. nih.gov For a dipeptide containing histidine and aspartic acid, the simulations would map the probability distributions of the backbone dihedral angles (φ, ψ), revealing preferences for conformations such as β-strands, polyproline II (PPII) helices, or α-helical turns. nih.gov
For instance, simulations have shown that protonated histidine (Hip) tends to favor a β-strand conformation, regardless of its position in a dipeptide. nih.gov Aspartic acid, on the other hand, shows a notable preference for α-helical conformations. nih.gov The interplay of these intrinsic preferences in the H-His-Asp-OH dipeptide would result in a complex energy landscape. The simulations can also capture the formation and breaking of intramolecular hydrogen bonds, which are crucial for stabilizing specific conformations.
Temperature is another critical factor influencing conformational dynamics. MD simulations performed at different temperatures can reveal changes in the conformational ensemble. For example, studies on catalytically active peptides containing histidine have shown that increasing temperature leads to a decrease in specific side-chain contacts, indicating a more flexible structure. researchgate.net This flexibility can be crucial for the peptide's function, allowing it to adopt the necessary conformation for catalytic activity or binding.
Table 1: Conformational Preferences of Capped Amino Acid Residues from Molecular Dynamics Simulations
| Residue | Predominant Conformation (N-terminal) | Predominant Conformation (C-terminal) | Key Findings from Simulations |
|---|---|---|---|
| Histidine (Hip, protonated) | β-strand | β-strand | Shows a consistent preference for extended β-strand structures. nih.gov |
| Aspartic Acid (Asp) | α-helical / PPII | α-helical | Exhibits a strong tendency to adopt helical conformations. nih.gov |
Quantum Chemical Calculations for Proton Transfer and Reaction Mechanisms
Quantum chemical (QC) calculations, such as Density Functional Theory (DFT), provide a detailed electronic-level understanding of chemical reactions and interactions. These methods are crucial for studying processes like proton transfer, which are fundamental to the function of many His-Asp systems, particularly in enzyme catalysis.
Ab initio quantum mechanical calculations have been used to examine the electron density distribution in the this compound dyad found in the active sites of enzymes like serine proteases. nih.gov These studies reveal that the proximity of a negatively charged aspartate residue significantly influences the electronic environment of the histidine's imidazole (B134444) ring. nih.gov This electrostatic interaction polarizes the N-H bond on the imidazole ring, which can lower the energy barrier for proton transfer to a substrate or another residue. nih.gov This finding is critical for understanding the catalytic mechanism where the this compound pair acts as a proton relay system.
QC calculations can also model the entire reaction pathway for proton transfer, identifying transition states and calculating activation energies. For proton transfer within a proton-loading network involving aspartate and histidine, DFT calculations can determine the relative energies of different protonation states and the feasibility of transfer pathways. frontiersin.org These calculations have shown that proton transfer can be facilitated by conformational changes, such as the rotation of the histidine imidazole ring. frontiersin.org
Aspartic acid residues in peptides and proteins are prone to non-enzymatic degradation through the formation of a succinimide (B58015) intermediate. This reaction is significant as it can lead to isomerization and degradation of proteins. mdpi.com Quantum chemical calculations have been instrumental in elucidating the mechanism of this reaction.
The formation of succinimide from an Asp residue involves two main steps: an intramolecular cyclization to form a tetrahedral intermediate, followed by dehydration. mdpi.com QC studies, using model compounds like Ace-Asp-Nme, have shown that this reaction can be catalyzed by water molecules or other proton-transfer mediators. mdpi.comresearchgate.net The calculations propose a mechanism where the initial step is the iminolization of the peptide bond C-terminal to the Asp residue, which enhances the nucleophilicity of the amide nitrogen for the subsequent cyclization attack. mdpi.com
Computational Titration and pKa Prediction of Histidine and Aspartate in Peptide Environments
The protonation states of histidine and aspartic acid are critical for the structure and function of peptides and proteins. The pKa value of an ionizable group determines its charge at a given pH. Computational methods for pKa prediction are vital for understanding pH-dependent phenomena.
Various computational approaches exist for predicting pKa values, ranging from empirical methods to more rigorous physics-based simulations. frontiersin.org Empirical predictors like PROPKA use information from known protein structures to estimate pKa shifts based on the local environment of the residue. frontiersin.org Molecular dynamics-based methods, such as constant pH MD simulations, explicitly model the protonation/deprotonation events during the simulation, providing a dynamic view of titration. chemrxiv.orgacs.org
These methods account for factors that influence pKa values, such as desolvation, and electrostatic interactions with other charged residues and dipoles in the peptide. For example, the pKa of an aspartic acid residue can be significantly perturbed from its intrinsic value (around 3.9) by its local environment in a peptide or protein. frontiersin.org Similarly, the pKa of histidine (intrinsic value around 6.0) is highly sensitive to its surroundings, including hydrogen bonding and burial from solvent. physchemres.org
Free energy calculations, such as those using thermodynamic integration or free energy perturbation, offer a high-accuracy method for pKa prediction. chemrxiv.orgmpg.de These calculations compute the free energy change of deprotonation both in the protein environment and in solution. While computationally expensive, they can achieve high accuracy, with reported root-mean-square errors (RMSE) often below one pKa unit for Asp and His residues. chemrxiv.orgresearchgate.net
Table 2: Comparison of Computational pKa Prediction Methods for Aspartate and Histidine
| Method | Principle | Typical RMSE (pKa units) for Asp | Typical RMSE (pKa units) for His |
|---|---|---|---|
| PROPKA3 | Empirical, based on structural features and H-bonding. chemrxiv.org | ~0.79 chemrxiv.org | ~1.0 chemrxiv.org |
| MCCE2 | Continuum electrostatics and Monte Carlo sampling. chemrxiv.org | ~0.77 (surface), ~1.2 (buried) chemrxiv.org | N/A |
| MD-based Free Energy Perturbation (FEP+) | Alchemical free energy calculations with molecular dynamics. chemrxiv.org | ~0.76 chemrxiv.org | ~0.67 chemrxiv.org |
| Constant pH MD (CpHMD) | Molecular dynamics simulations where protonation states can change dynamically. acs.org | Good agreement with experimental values, specific RMSE varies. acs.org | Good agreement with experimental values, specific RMSE varies. acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Containing Peptides
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For peptides, QSAR can be used to predict activities such as enzyme inhibition, antioxidant capacity, or receptor binding based on their amino acid sequence and physicochemical properties. mdpi.comrsc.org
In a QSAR study of this compound containing peptides, the first step is to generate numerical descriptors that characterize the peptide's structure. These can include descriptors for individual amino acids (e.g., hydrophobicity, size, electronic properties) and for the peptide as a whole (e.g., total charge, molecular weight). researchgate.net
Once the descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN) to relate the descriptors to the observed activity. rsc.orgmdpi.com For example, a 3D-QSAR model for angiotensin-I-converting enzyme (ACE) inhibitory tripeptides was developed using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). rsc.org Such models can provide contour maps that visualize which regions of the peptide are favorable or unfavorable for activity, guiding the design of more potent analogs.
For a this compound dipeptide, QSAR models could be used to predict its potential bioactivities. For instance, the antioxidant activity of peptides has been linked to the presence of certain amino acids like histidine, and QSAR models have been used to predict this activity based on sequence. mdpi.com The electronic properties of the histidine ring and the charge of the aspartate side chain would be important descriptors in such a model.
In Silico Analysis of Histidyl-Aspartic Acid in Enzyme Active Sites and Tunnels
The this compound dyad is a classic catalytic motif found in the active sites of many enzymes, most notably serine proteases and some aspartic proteinases. nih.govnih.gov In silico methods are crucial for analyzing the role of this pair in catalysis and for understanding how substrates and inhibitors interact with the active site.
Computational tools can identify potential active sites on a protein's surface based on geometry and physicochemical properties. mdpi.com For enzymes known to contain a this compound catalytic dyad, molecular docking can be used to predict the binding mode of substrates and inhibitors. These simulations show how the substrate fits into the active site and how it interacts with the catalytic residues.
Furthermore, in silico analysis can be used to study the tunnels that connect the active site to the protein surface, which are important for substrate entry and product exit. nih.gov In the haloarchaeal nitrate (B79036) reductase (NarG), for example, conserved aspartate and histidine residues are part of the active site, and computational analysis helps to identify residues that form the gate of the substrate tunnel. nih.gov
MD simulations of the enzyme-substrate complex can reveal the dynamic interactions that occur during the catalytic cycle. For instance, simulations can show how the flexibility of the active site and surrounding loops accommodates the substrate and facilitates the chemical reaction. nih.gov In human asparagine synthetase, which has active sites that convert Gln to Glu and Asp to Asn, MD simulations have been used to study the conformational dynamics that control the transport of the ammonia (B1221849) intermediate through an intramolecular tunnel between the two sites. biorxiv.org These analyses provide a dynamic and detailed picture of the enzyme's mechanism that complements static crystal structures.
Enzymatic and Catalytic Functions of Histidyl Aspartic Acid Motifs
Histidine-Aspartate Pairs in Natural Enzyme Catalysis
In nature, the precise positioning and interaction of histidine and aspartic acid residues within an enzyme's active site create a microenvironment capable of facilitating complex chemical reactions. This catalytic dyad is a recurring theme, demonstrating convergent evolution toward a highly efficient chemical solution for catalysis.
The Ser-His-Asp catalytic triad (B1167595) is a classic and thoroughly characterized motif found in hydrolase enzymes like chymotrypsin, trypsin, and subtilisin. ontosight.aiwikipedia.orgnih.gov Within this triad, the His-Asp pair functions as a sophisticated charge-relay system. wikipedia.org The primary role of the aspartate residue is to orient the imidazole (B134444) ring of the histidine and stabilize the positive charge that develops on it during the transition states. nih.govresearchgate.net This is achieved through a hydrogen bond between the aspartate's carboxyl group and the histidine's nitrogen atom. wikipedia.org This interaction increases the pKa of the histidine, making it a more powerful general base. wikipedia.orgresearchgate.net
The enhanced basicity allows the histidine to abstract a proton from the hydroxyl group of the serine residue. ontosight.aiwikipedia.org This deprotonation activates the serine, converting its hydroxyl group into a potent nucleophile that attacks the carbonyl carbon of the substrate's peptide bond. wikipedia.orgebi.ac.uk The entire triad—Serine, Histidine, and Aspartate—works in a concerted fashion to cleave the peptide bond. researchgate.net While the His/Asp dyad itself is not the primary nucleophile, its function in activating the serine is indispensable for the catalytic efficiency of these proteases. nih.gov
Table 1: Role of this compound Dyad in the Ser-His-Asp Catalytic Triad
| Residue | Role in the Triad | Function |
|---|---|---|
| Aspartic Acid (Asp) | Acidic Anchor | Orients the histidine residue via hydrogen bonding and electrostatically stabilizes the resulting positive charge on the histidine during the transition state. wikipedia.orgnih.govresearchgate.net |
| Histidine (His) | General Base/Acid | Activated by aspartate, it accepts a proton from the serine hydroxyl group, making serine a strong nucleophile. It later acts as a proton donor to the leaving group. ontosight.aiwikipedia.orgebi.ac.uk |
| Serine (Ser) | Nucleophile | Activated by histidine, its hydroxyl group directly attacks the substrate's peptide bond, initiating catalysis. ontosight.aiwikipedia.org |
The Histidine-Aspartate pair is a conserved feature in the active sites of 2-hydroxyacid dehydrogenases, such as cytoplasmic malate (B86768) dehydrogenase and lactate (B86563) dehydrogenase. nih.govmdhcurescommunity.org X-ray refinement studies have revealed that these enzymes contain a similarly oriented this compound dyad linked by a hydrogen bond. nih.govresearchgate.net This structural arrangement is believed to function as a proton relay system during the catalytic cycle. nih.gov
In the mechanism of malate dehydrogenase, for instance, a histidine residue is positioned to abstract a proton from the hydroxyl group of the malate substrate. ebi.ac.uk This action is facilitated by an adjacent aspartate residue, which forms a hydrogen bond with the histidine, stabilizing the protonated state of its imidazole ring. ebi.ac.uk This proton abstraction enables the transfer of a hydride from the substrate to the NAD+ cofactor, resulting in the formation of oxaloacetate and NADH. nih.govebi.ac.uk The presence of this this compound pair is considered a universal feature among malate dehydrogenases and is critical for catalysis. mdhcurescommunity.org
Table 2: Function of the this compound Pair in select 2-Hydroxyacid Dehydrogenases
| Enzyme | Substrate | Role of this compound Pair | Key Finding |
|---|---|---|---|
| Cytoplasmic Malate Dehydrogenase | Malate | Acts as a proton relay system to facilitate hydride transfer to NAD+. nih.govebi.ac.uk | The this compound dyad stabilizes the protonated histidine, enabling the oxidation of malate to oxaloacetate. ebi.ac.uk |
| Lactate Dehydrogenase | Lactate | Functions as a proton relay, analogous to its role in malate dehydrogenase. nih.govresearchgate.net | The active sites of malate and lactate dehydrogenases contain similarly oriented this compound pairs, suggesting a common functional mechanism. nih.gov |
In many cysteine proteases (also known as thiol proteases), catalysis is mediated by a thiolate-imidazolium ion pair formed from the side chains of active-site cysteine and histidine residues. nih.gov The catalytic efficiency is often enhanced by the presence of a third residue, frequently an aspartic acid or asparagine, forming a Cys-His-Asp/Asn triad. researchgate.netmdpi.comebi.ac.uk
In these enzymes, the aspartate residue is thought to play a role similar to its function in serine proteases: it helps to correctly orient the histidine's imidazole ring for catalysis. nih.govresearchgate.net This proper orientation allows the histidine to function as a general base, enhancing the nucleophilicity of the cysteine's thiol group. researchgate.net While some cysteine proteases function with only a Cys-His dyad, the addition of the aspartate residue can significantly increase proteolytic efficiency by stabilizing the active-site conformation. nih.gov For example, in the Mac protein from Streptococcus, site-directed mutagenesis revealed that while His262 is critical, mutations of Asp284 and Asp286 compromised the enzyme's endopeptidase activity, suggesting their importance for structure or catalytic efficiency. nih.gov
A large superfamily of non-heme Fe(II)/α-ketoglutarate-dependent oxygenases catalyzes a wide range of oxidative reactions, including the β-hydroxylation of amino acid residues in the biosynthesis of siderophores and other natural products. uchicago.edupnas.org These enzymes feature a highly conserved metal-binding motif known as the facial triad, which consists of two histidine residues and an aspartate or glutamate (B1630785) residue, often in a His-X-Asp/Glu-Xn-His sequence. uchicago.eduresearchgate.netnih.gov
This triad coordinates a single Fe(II) ion within the enzyme's active site. nih.gov The α-ketoglutarate co-substrate also binds to the iron ion. researchgate.net This arrangement is essential for the activation of molecular oxygen, which leads to the formation of a highly reactive ferryl-oxo intermediate. nih.gov This intermediate is capable of hydroxylating unactivated C-H bonds on the substrate. nih.gov The this compound pair is thus integral to creating the precise coordination environment for the iron catalyst at the heart of the enzyme's function. uchicago.edu
Table 3: The this compound Pair in the Catalytic Machinery of Fe(II)/α-Ketoglutarate-Dependent Oxygenases
| Enzyme Class | Catalytic Motif | Function of the this compound Component | Example Enzyme |
|---|---|---|---|
| Aspartyl β-hydroxylases | His-X-Asp-Xn-His Facial Triad | Part of the conserved triad that binds the catalytic Fe(II) ion required for oxygen activation. uchicago.edupnas.org | OrbG (siderophore biosynthesis) |
| Prolyl 4-hydroxylases | His-X-Asp-Xn-His Facial Triad | Forms the iron-binding pocket, enabling the hydroxylation of proline residues in collagen. researchgate.netnih.gov | Human prolyl 4-hydroxylase |
| DNA/RNA Repair Enzymes | His-X-Asp-Xn-His Facial Triad | Coordinates the Fe(II) center for the oxidative repair of alkylated DNA and RNA. nih.gov | E. coli AlkB |
Contribution to Cysteine Endopeptidase Activity
Design and Engineering of Artificial Enzymes and Peptide Mimetics
The fundamental catalytic power of the Histidine-Aspartate dyad has made it a prime target for the rational design of artificial enzymes and biomimetic catalysts. scispace.com Scientists leverage this motif to create novel catalysts for reactions not typically found in nature or to build more robust and simplified versions of natural enzymes. nih.gov
The de novo computational design of enzymes often incorporates the this compound dyad as a key catalytic feature. escholarship.org For example, artificial Kemp eliminases have been successfully designed with an active site containing a His/Asp dyad to act as the catalytic base for proton abstraction. nih.govescholarship.org
Furthermore, researchers have created minimalist catalytic systems by immobilizing the H-His-Asp-OH dipeptide or its constituent amino acids onto nanomaterials. tandfonline.com When supported on nanoparticles, a dyad of aspartic acid and histidine analogues can exhibit cooperative catalysis for hydrolyzing ester bonds, showing unique activity not observed with the unsupported molecules. tandfonline.com In one study, an artificial hydrolase was developed by co-assembling peptides containing Ser, His, and Asp residues into nanofibers. science.govacs.org The resulting supramolecular structure arranged the functional groups in close proximity, mimicking the Ser/His/Asp triad of natural enzymes and displaying enhanced catalytic activity due to the synergistic effects of the residues. science.govacs.org These approaches demonstrate that the this compound motif is a versatile and powerful building block for engineering novel catalytic functions. tandfonline.comcsic.es
Table 4: Examples of Biomimetic Catalytic Systems Incorporating the this compound Motif
| System Type | Description | Catalytic Motif | Key Finding |
|---|---|---|---|
| De Novo Designed Enzyme | Computationally designed Kemp eliminase built on a protein scaffold. | His/Asp dyad as the catalytic base. | Ensemble-based design incorporating the His/Asp dyad significantly increased catalytic efficiency. nih.gov |
| Peptide Nanofibers | Self-assembled or co-assembled nanofibers containing functional amino acids. | Ser/His/Asp triad mimicked by co-assembly of individual peptides. | Synergistic effect of the this compound pair with Serine in a nanofiber structure enhanced hydrolytic activity. science.govacs.org |
| Nanoparticle-Supported Catalyst | Aspartic acid and Histidine analogues immobilized on the surface of maghemite or gold nanoparticles. | Asp-His dyad or dipeptide. | Immobilization on a nanoparticle surface enabled cooperative catalysis for ester hydrolysis, with significant rate acceleration compared to the unsupported dipeptide. tandfonline.com |
| Plurizymes | An engineered enzyme where a new, artificial active center is added to a natural enzyme scaffold. | An artificial this compound catalytic triad was introduced into a pocket on an esterase's surface. | A functional artificial active site was successfully created, adding new catalytic activity to the original enzyme. csic.esmdpi.com |
Mimicking Hydrolase Activity with H-HIS-ASP-OH Containing Peptides
The dyad of histidine and aspartate is a key feature of the catalytic triad (Ser-His-Asp) found in many hydrolases, such as serine proteases. wikipedia.org In this triad, the aspartate residue is hydrogen-bonded to the histidine, which increases the pKa of histidine's imidazole nitrogen from approximately 7 to around 12. wikipedia.org This enhanced basicity allows the histidine to act as a powerful general base, activating the serine nucleophile for its attack on the substrate. wikipedia.org The hydrolytic abilities of peptides containing the Ser-His-Asp sequence are well-documented. researchgate.netmdpi.com
Inspired by this natural catalytic machinery, researchers have developed artificial hydrolases using peptides containing the H-His-Asp-OH sequence or the broader Ser-His-Asp motif. acs.orgfrontiersin.org These synthetic peptides aim to replicate the esterase-like activity of natural enzymes. For instance, studies have incorporated the Ser-His-Asp catalytic triad into self-assembling peptide nanofibers. acs.org By optimizing the ratio of the constituent amino acids (serine, histidine, and aspartate), the catalytic efficiency of these artificial enzymes in hydrolyzing substrates like p-nitrophenyl acetate (B1210297) (p-NPA) can be significantly enhanced. acs.org
The following table presents kinetic data for the hydrolysis of p-NPA by various peptide-based catalysts, illustrating the contributions of the catalytic residues. While direct kinetic data for the simple H-His-Asp-OH dipeptide is not extensively available, the data for related systems highlight the importance of the this compound interaction.
Table 1: Kinetic Parameters for the Hydrolysis of p-Nitrophenyl Acetate (p-NPA) by Peptide-Based Catalysts
| Catalyst | kcat (s-1) | KM (mM) | kcat/KM (M-1 s-1) |
|---|---|---|---|
| Self-assembled Fmoc-FFH (SA-H) | 0.0012 | 0.25 | 4.8 |
| Co-assembled Fmoc-FFS/FFH/FFD (CoA-HSDmax, 1:40:1 ratio) | 0.0023 | 0.21 | 10.95 |
| H6 peptide | - | - | 0.39 |
Data sourced from studies on self-assembling peptide nanofibers and polyproline-based catalysts. acs.orgacs.org
The data indicates that while a single histidine residue possesses some catalytic activity, the synergistic effect of the Ser-His-Asp triad, where the this compound dyad is a critical component, leads to a notable increase in catalytic efficiency. The co-assembled system with an optimized ratio of serine, histidine, and aspartate (CoA-HSDmax) shows a more than two-fold enhancement in kcat/KM compared to the histidine-only catalyst (SA-H). acs.org This underscores the role of the aspartate residue in orienting the histidine and modulating its electronic properties to facilitate catalysis. nih.gov
Intermolecular Catalysis and Organocatalytic Roles of H-HIS-ASP-OH Sequences
The H-His-Asp-OH sequence is not only relevant in the context of mimicking large enzyme structures but also functions as a small molecule organocatalyst. Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. mdpi.com Peptides, particularly those containing catalytically active residues like histidine and aspartate, are considered plausible prebiotic organocatalysts. ucl.ac.uk
The dipeptide H-His-Asp-OH has been investigated for its catalytic activity in various reactions. For example, in prebiotic chemistry studies, histidyl-containing peptides have demonstrated the ability to catalyze phosphorylation reactions. While much of the focus has been on Ser-His, the hydrolytic capabilities of Ser-His-Asp are also recognized, suggesting a functional role for the this compound pair. researchgate.netmdpi.com
Research into dipeptide-catalyzed intermolecular reactions, such as the aldol (B89426) reaction, has provided insights into the mechanisms of organocatalysis by small peptides. For instance, density functional theory (DFT) studies on the (S)-pro-(S)-asp-catalyzed intermolecular aldol reaction have shown that the dipeptide can act as a "micro-aldolase," providing both a nucleophilic amino group and an electrophilic carboxyl group to facilitate the reaction. rsc.org Although this example involves proline and aspartate, the principles of bifunctional catalysis are applicable to H-His-Asp-OH, where the histidine and aspartate residues can act in concert.
The following table summarizes findings from studies on the organocatalytic potential of peptides containing histidine and/or aspartate.
Table 2: Examples of Organocatalytic Reactions Catalyzed by Peptides Containing His or Asp
| Peptide Catalyst | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| (S)-pro-(S)-asp | Intermolecular Aldol Reaction | Acts as a "micro-aldolase"; theoretical calculations show high potential for stereoselectivity. | rsc.org |
| H-Pro-Pro-Asp-NH2 | Aldol Reaction | Demonstrates catalytic activity in aldol reactions. | mdpi.com |
These studies collectively suggest that the H-His-Asp-OH dipeptide possesses the necessary functional groups to engage in intermolecular catalysis. The histidine's imidazole ring can function as a general base or nucleophile, while the aspartate's carboxyl group can act as a general acid or help to orient substrates and stabilize transition states through hydrogen bonding. The mechanism of action for Ser-His-Asp is expected to be similar to that of Ser-His, with the carboxyl group of aspartate performing a function analogous to the C-terminal carboxyl group of the Ser-His dipeptide. mdpi.com
Advanced Research Avenues and Applications of Histidyl Aspartic Acid Motifs
Histidyl-Aspartic Acid in Peptide Engineering and Design
Peptide engineering leverages the histidyl-aspartic acid motif to create peptides with enhanced stability, activity, and specific functionalities. The inherent properties of histidine and aspartic acid, such as charge, hydrophilicity, and the ability to participate in specific non-covalent interactions, are exploited in the rational design of new peptide-based therapeutics and research tools. chemimpex.comnih.gov
Strategies for Modulating Peptide Stability and Activity
The therapeutic potential of peptides is often limited by their short half-life and low bioavailability. nih.gov To address these limitations, several chemical modification strategies are employed, with a focus on increasing proteolytic stability and optimizing bioactivity. nih.gov
D-amino acid substitution: The replacement of naturally occurring L-amino acids with their D-isomers is a widely used technique to enhance resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. nih.govnih.govtandfonline.com While this can significantly improve peptide stability, it may also impact biological activity, necessitating a careful balance. nih.gov Recent studies on arginine-rich peptides have shown that D-amino acid substitution can substantially improve both protease resistance and antimicrobial activity. biorxiv.org
Cyclization: Constraining the peptide backbone through cyclization is another effective strategy to increase stability against enzymatic degradation. nih.gov This conformational restriction can also lead to increased receptor affinity and improved membrane permeability. tandfonline.com The combination of cyclization with the incorporation of D-amino acids can lead to the design of hyperstable peptides. biorxiv.orgresearchgate.net
Table 1: Strategies for Modulating Peptide Properties
| Strategy | Description | Key Advantages |
|---|---|---|
| D-Amino Acid Substitution | Replacing L-amino acids with their non-natural D-isomers. nih.gov | Increased proteolytic stability. nih.govtandfonline.com |
| Cyclization | Forming a cyclic peptide backbone through various chemical linkages. nih.govtandfonline.com | Enhanced stability, increased receptor affinity, improved membrane permeability. tandfonline.com |
Alanine (B10760859) Scanning Mutagenesis to Probe Functional Contributions
Alanine scanning is a powerful mutagenesis technique used to determine the functional contribution of individual amino acid residues within a peptide or protein. researchgate.net By systematically replacing each residue with alanine, which has a small and chemically inert methyl side chain, researchers can assess the importance of the original side chain for the peptide's structure, stability, and function. researchgate.netasm.org
This method has been instrumental in identifying key residues involved in protein-protein interactions and DNA binding. pnas.orgnih.gov For instance, in the transcription factor ADR1, alanine scanning revealed that specific histidine and aspartic acid residues are crucial for DNA binding and transactivation. pnas.org While alanine is commonly used, studies have suggested that other amino acids, like histidine or asparagine, might sometimes be better at recapitulating the effects of other substitutions. biorxiv.org However, it's important to consider that alanine substitution can sometimes impact the biochemical and biophysical properties of proteins, especially intrinsically disordered ones. researchgate.net
Investigation of Histidyl-Aspartic Acid in Molecular Recognition and Binding
The histidyl-aspartic acid motif plays a significant role in molecular recognition, the specific interaction between two or more molecules. diva-portal.org These interactions are fundamental to most biological processes and are mediated by a combination of non-covalent forces, including hydrogen bonds, electrostatic interactions, and hydrophobic effects. diva-portal.org
The side chains of histidine and aspartic acid are particularly adept at participating in these interactions. The imidazole (B134444) ring of histidine can act as a hydrogen bond donor and acceptor, participate in cation-π and π-π stacking interactions, and coordinate with metal ions. nih.gov The carboxylate group of aspartic acid is a key player in forming salt bridges and hydrogen bonds. nih.govfrontiersin.org The substitution of a critical aspartic acid with histidine in the human androgen receptor, for example, leads to a functionally inactive protein with altered hormone-binding characteristics, highlighting the importance of this residue in molecular recognition. nih.gov In some proteins, like transferrin, aspartic acid and histidine are among the conserved residues responsible for coordinating iron atoms. researchgate.net
Future Directions in Computational and Experimental Approaches for Histidyl-Aspartic Acid Research
The study of the histidyl-aspartic acid motif is continually advancing through the development of new computational and experimental techniques.
Computational Approaches:
Molecular Dynamics (MD) Simulations: These simulations provide insights into the conformational dynamics and interactions of peptides containing the His-Asp motif at an atomic level. arxiv.org Coarse-grained MD simulations are being used in high-throughput workflows to predict the mechanical properties of self-assembling peptides. arxiv.org
Quantum Chemical Calculations: Methods like G3(MP2) can accurately predict the gas-phase acidities of peptides containing acidic residues like aspartic acid. researchgate.net
pKₐ Prediction and Computational Titration: Programs like PROPKA are used to calculate the pKₐ values of ionizable residues like histidine and aspartic acid, which is crucial for understanding their protonation state and role in pH-dependent processes. nih.govfrontiersin.org
Experimental Approaches:
Advanced Mass Spectrometry: Techniques like Fourier transform ion cyclotron resonance mass spectrometry are used to experimentally measure the gas-phase acidities of peptides. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structures of peptides and proteins in solution and can be used to study the pKₐ values of ionizable residues. nih.govfrontiersin.org
High-Throughput Screening: The development of high-throughput screening methods allows for the rapid evaluation of large libraries of peptides, accelerating the discovery of new bioactive sequences. arxiv.org
Table 2: Research Approaches for Histidyl-Aspartic Acid Studies
| Approach Type | Specific Method | Application |
|---|---|---|
| Computational | Molecular Dynamics (MD) Simulations | Studying peptide conformation and interactions. arxiv.org |
| pKₐ Prediction (e.g., PROPKA) | Determining the ionization state of His and Asp residues. nih.govfrontiersin.org | |
| Experimental | Alanine Scanning Mutagenesis | Identifying functionally important residues. researchgate.net |
| NMR Spectroscopy | Determining 3D structure and pKₐ values. nih.govfrontiersin.org |
Emerging Interdisciplinary Studies of H-HIS-ASP-OH in Chemical Biology
Chemical biology is an interdisciplinary field that employs chemical tools and techniques to study and manipulate biological systems. pressbooks.pubsne-chembio.ch The H-His-Asp-OH dipeptide and the broader histidyl-aspartic acid motif are at the heart of many chemical biology investigations.
The synergy between chemistry and biology allows researchers to design and synthesize novel peptide-based probes and modulators of biological processes. pressbooks.pubnih.gov For example, self-assembling peptides containing motifs like histidyl-aspartic acid are being explored for applications in drug delivery and tissue engineering. frontiersin.orgnih.gov The unique properties of the histidine and aspartic acid residues make them ideal components for creating pH-responsive biomaterials or metal-binding peptides. nih.gov The field of chemical biology provides a powerful platform for leveraging the chemical properties of H-His-Asp-OH to address complex biological questions and develop new therapeutic strategies. sne-chembio.chjhu.eduiu.edu
Q & A
Q. What statistical methods are appropriate for analyzing dose-response relationships of H-HIS-ASP-OH?
Q. How can researchers ensure transparency when reporting negative results for H-HIS-ASP-OH?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo. Detail experimental conditions exhaustively (e.g., buffer composition, equipment calibration) to distinguish true negatives from methodological artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
